Cis-Desmethyl Atenolol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

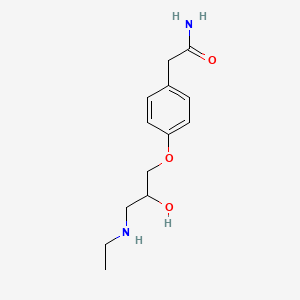

Cis-Desmethyl Atenolol is a pharmaceutical compound . It has a molecular formula of C13H20N2O3 and a molecular weight of 252.314.

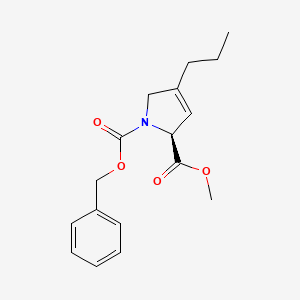

Molecular Structure Analysis

The molecular structure of Cis-Desmethyl Atenolol consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. More detailed structural analysis may involve techniques such as thermal methods, microscopy, X-ray diffraction, and IR spectroscopy .Scientific Research Applications

Environmental Science and Pollution Research

Cis-Desmethyl Atenolol, also known as Atenolol, has been used in studies related to environmental science and pollution research . Specifically, it has been used in the degradation experiments in a system involving a Co-based catalyst modified by bamboo carbon and vanadium (V@CoO-BC/PMS). The system could fully degrade Atenolol within 5 minutes . This study provides new insights into designing high-performance, environment-friendly bimetal catalysts and some basis for the remediation of antibiotic contaminants .

Water Research & Technology

Atenolol has also been used in studies related to water research and technology . It has been used in degradation and transformation through OH-based electro-Fenton (EF), SO4˙−-based EF-like, and electrocoagulation (EC) processes . The EF and EF-like processes enhanced the degradation efficiency as compared to EC alone . This study investigated the mechanism of atenolol degradation and transformation, providing insights into the role of H2O2, PMS, PS and co-existing inorganic anions which considerably decide the formation of free reactive radicals and oxidative species .

Medical Research

Atenolol has been used in medical research, specifically in studies analyzing the impact of Atenolol compared to other beta-blockers and non-beta-blockers on overall mortality in Asian patients with hypertension, coronary artery disease, atrial fibrillation, and heart failure .

Mechanism of Action

Target of Action

Cis-Desmethyl Atenolol is an impurity of Atenolol , a cardioselective β-adrenergic blocker and antihypertensive agent . The primary targets of Atenolol are the β1-adrenergic receptors . These receptors are predominantly found in the heart and kidneys, and their role is to mediate the cardiac effects of the sympathetic nervous system .

Biochemical Pathways

By blocking β1-adrenergic receptors, it inhibits the conversion of ATP to cAMP, a secondary messenger involved in various physiological responses such as heart rate and contractility .

Pharmacokinetics

Atenolol is predominantly eliminated via the kidneys, with only about 5% metabolized by the liver . After oral administration, Atenolol is incompletely absorbed from the intestine, so about 50% of the beta blocker is bioavailable . In plasma, only 3% of Atenolol is protein-bound . The elimination half-life of Atenolol is calculated from 6 to 9 hours . In patients with impaired renal function, the elimination half-life of Atenolol gradually increases .

Action Environment

It’s known that the action of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances

Safety and Hazards

properties

IUPAC Name |

2-[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-2-15-8-11(16)9-18-12-5-3-10(4-6-12)7-13(14)17/h3-6,11,15-16H,2,7-9H2,1H3,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEVWKYWEMQUHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(COC1=CC=C(C=C1)CC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1797116-92-7 |

Source

|

| Record name | Desmethyl atenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797116927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYL ATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ0FKL645N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)

![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)

![2-Benzyl-4-[bis(trideuteriomethyl)amino]butanoic acid](/img/structure/B584140.png)

![Ethyl 2-benzyl-4-[bis(trideuteriomethyl)amino]butanoate](/img/structure/B584141.png)

![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)

![[(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate](/img/structure/B584149.png)